molecular formula C19H32N2O3S B14586688 N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide CAS No. 61068-61-9

N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide

Cat. No.: B14586688
CAS No.: 61068-61-9
M. Wt: 368.5 g/mol
InChI Key: IKWWQZKNVQKIOV-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonyl group attached to an amine. This particular compound features a long aliphatic chain, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide typically involves the reaction of 4-aminobenzenesulfonamide with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Aminobenzenesulfonamide+Dodecanoyl chlorideThis compound+HCl\text{4-Aminobenzenesulfonamide} + \text{Dodecanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Aminobenzenesulfonamide+Dodecanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions typically involve electrophiles like halogens or nitrating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Sulfonamides are known for their antibacterial properties, so this compound might be explored for similar uses.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide often involves interactions with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
  • N-(4-Aminophenyl)-N-(methanesulfonyl)octanamide

Uniqueness

N-(4-Aminophenyl)-N-(methanesulfonyl)dodecanamide is unique due to its longer aliphatic chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs.

Properties

CAS No.

61068-61-9

Molecular Formula

C19H32N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-aminophenyl)-N-methylsulfonyldodecanamide

InChI

InChI=1S/C19H32N2O3S/c1-3-4-5-6-7-8-9-10-11-12-19(22)21(25(2,23)24)18-15-13-17(20)14-16-18/h13-16H,3-12,20H2,1-2H3

InChI Key

IKWWQZKNVQKIOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C

Origin of Product

United States

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